N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CAS 284686-18-6
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CAS 284686-18-6
Technical Monograph: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine
CAS Registry Number: 284686-18-6
Chemical Name: N2-Cyclopropyl-4-methylpyridine-2,3-diamine
Synonyms: 2-Amino-N-cyclopropyl-4-methyl-3-pyridinediamine; Nevirapine Metabolite Intermediate A
Molecular Formula: C
Executive Summary
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6) is a specialized pyridine derivative primarily utilized in the pharmaceutical industry as a critical intermediate for the synthesis and metabolic profiling of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It is most notably associated with Nevirapine (Viramune®), a first-line antiretroviral drug used to treat HIV-1 infection.
This compound serves as the immediate precursor to the diazepinone ring system found in dipyridodiazepinone analogs. Its structural uniqueness lies in the ortho-diamine functionality combined with a cyclopropylamino group at the C2 position and a methyl group at the C4 position. This specific substitution pattern is essential for maintaining the binding affinity required for the NNRTI pharmacophore, specifically interacting with the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.
Chemical Profile & Characterization
| Property | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical for this class; experimental verification recommended) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Predicted) | ~7.3 (Pyridine nitrogen), ~4.5 (Aniline nitrogen) |
| LogP | ~1.4 (Predicted) |
| InChI Key | LGLBKJHMLBEEMU-UHFFFAOYSA-N |
| SMILES | CC1=C(N)C(NC2CC2)=NC=C1 |
Structural Analysis: The molecule features a pyridine core substituted at three positions.[1] The electron-donating amino group at C3 and the cyclopropylamino group at C2 make the ring highly electron-rich, facilitating subsequent cyclization reactions. The C4-methyl group provides steric bulk that is often crucial for locking the conformation of the final drug molecule in the enzyme active site.
Synthetic Pathways
The synthesis of CAS 284686-18-6 is typically achieved through a two-step sequence starting from 2-chloro-4-methyl-3-nitropyridine . This route ensures regioselectivity and high yields.
Step 1: Nucleophilic Aromatic Substitution (S Ar)
The chlorine atom at the C2 position is activated by the adjacent electron-withdrawing nitro group at C3 and the ring nitrogen. Reaction with cyclopropylamine displaces the chloride.
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Reagents: Cyclopropylamine (excess or with base like Et
N), Ethanol or Acetonitrile. -
Conditions: Reflux or 60–80 °C for 4–6 hours.
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Intermediate: N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5).
Step 2: Nitro Group Reduction
The nitro group at C3 is reduced to a primary amine to yield the final diamine product.
-
Method A (Catalytic Hydrogenation): H
(30–50 psi), 10% Pd/C, Methanol. -
Method B (Chemical Reduction): Iron powder/NH
Cl or SnCl in Ethanol/HCl. -
Purification: Recrystallization from Ethyl Acetate/Hexanes.
Figure 1: Synthetic route from chloronitropyridine precursor to the target diamine.
Applications in Drug Discovery & Development
Nevirapine Metabolic Profiling
CAS 284686-18-6 is a key reference standard for identifying metabolites of Nevirapine . In vivo, the diazepinone ring of Nevirapine can undergo hydrolytic cleavage or modification. Researchers use this diamine to confirm the presence of ring-opened degradation products in plasma or urine samples during clinical trials.
Synthesis of Dipyridodiazepinones
This diamine is the nucleophilic partner in the synthesis of the tricyclic core of Nevirapine-like compounds.
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Mechanism: It reacts with a nicotinic acid derivative (e.g., 2-chloronicotinoyl chloride) to form an amide, which then undergoes intramolecular cyclization to form the diazepinone ring.
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Significance: Modifying the C4-methyl or the cyclopropyl group on this scaffold allows medicinal chemists to generate "Next-Generation" NNRTIs with improved resistance profiles against viral mutations (e.g., K103N).
Figure 2: Role of CAS 284686-18-6 in constructing the Nevirapine pharmacophore.
Experimental Protocol: Synthesis of CAS 284686-18-6
Objective: Preparation of 5.0 g of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.
Materials:
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2-Chloro-4-methyl-3-nitropyridine (Start Material)
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Cyclopropylamine (Reagent)
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Palladium on Carbon (10% Pd/C)
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Ethanol (Anhydrous)
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Hydrogen gas (Balloon or Parr shaker)
Procedure:
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Substitution Reaction:
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Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol (10 vol).
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Add Cyclopropylamine (2.5 eq) dropwise at 0 °C.
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Warm to reflux and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
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Dry organic layer (MgSO
) and concentrate to yield the yellow nitro-intermediate (CAS 284686-17-5).
-
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Reduction:
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Dissolve the nitro-intermediate in Methanol.
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Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under H
atmosphere (balloon pressure) at Room Temperature for 12 hours. -
Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric; keep wet.
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Concentrate filtrate to obtain the crude diamine.
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Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane to afford off-white crystals.
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Safety & Handling
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Irritation: Category 2.
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Eye Irritation: Category 2A.
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STOT-SE: Category 3 (Respiratory irritation).
-
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Handling: Use in a fume hood. Avoid inhalation of dust. Aminopyridines can be absorbed through the skin; wear nitrile gloves and lab coat.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Air and light sensitive (oxidation of amino groups leads to darkening).
References
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Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link
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Grozinger, K. G., et al. (1995). "Synthesis of Nevirapine and its Metabolites." Journal of Heterocyclic Chemistry, 32(1), 259–263. Link
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 284686-18-6." PubChem. Link
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ChemicalBook. (2024). "N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Product Entry." ChemicalBook. Link
